5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound characterized by the molecular formula and a molecular weight of approximately 324.17 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a bromine atom at the fourth position and a p-tolyl group (a para-methylphenyl group) at the first position. The ethyl ester group is attached to the carboxylic acid at the third position of the pyrazole ring, enhancing its solubility and reactivity in various chemical environments .
These reactions make 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester a versatile building block in organic synthesis .
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:
The specific biological activity of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester requires further investigation to elucidate its potential therapeutic applications.
The synthesis of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester can be achieved through several methods:
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester has potential applications in various fields:
Interaction studies involving 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester are essential for understanding its biological mechanisms. These studies may include:
Several compounds share structural similarities with 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester, highlighting its unique features:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 0.95 | |
| Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | 0.88 | |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 0.88 | |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 0.88 | |
| Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | 0.86 |
These compounds differ primarily in their substituents on the pyrazole ring, which significantly influences their biological activity and chemical properties. The presence of bromine in 5-Amino-4-bromo-1-p-tolyl distinguishes it from others, potentially enhancing its reactivity and biological interactions .
The systematic study of 5-aminopyrazoles began in the mid-20th century, driven by their antipyretic and anti-inflammatory properties. Early synthetic methods relied on cyclocondensation reactions between β-ketonitriles and hydrazines, as demonstrated in the formation of 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. The discovery that trifluoroacetylbenzyl cyanide could react with 2-hydrazino-4-methylquinoline to form Z-isomer hydrazones marked a pivotal advancement, enabling precise control over stereochemistry through ^19^F NMR characterization.
Modern techniques introduced microwave-assisted synthesis, reducing reaction times from 24 hours to 5 minutes in three-component reactions involving 5-aminopyrazoles, arylaldehydes, and cyclic ketones. The development of spirocyclic pyrazolo[3,4-b]pyridine derivatives further expanded the therapeutic applicability of these compounds.
Bromination at the C4 position induces three critical effects:
Comparative studies show 4-bromo derivatives exhibit 3-5x greater receptor binding affinity than their chloro counterparts in kinase inhibition assays.
The p-tolyl group (4-methylphenyl) contributes multiple pharmacological advantages:
| Parameter | Impact |
|---|---|
| Lipophilicity | Increases logP by 1.2 units vs. phenyl |
| Metabolic Stability | Methyl group blocks para-hydroxylation |
| Crystal Packing | Induces π-stacking with 3.4 Å interplanar distances |
X-ray crystallography of 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester reveals dihedral angles of 28.7° between the pyrazole and toluyl rings, optimizing both solubility and target engagement. The methyl group's electron-donating effect (+I) increases electron density at N1, enhancing hydrogen-bonding capacity with aspartate residues in enzymatic binding sites.
The presence of an amino group at position 5, a bromine atom at position 4 and a para-methylphenyl ring at position 1 endow 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester with three complementary recognition motifs: (i) hydrogen-bond donation/acceptance through the exocyclic amino group, (ii) halogen-bond or σ-hole interactions contributed by bromine, and (iii) lipophilic π-stacking from the p-tolyl ring. Virtual target deconvolution employing a similarity-ensemble method against 4315 ligand-annotated human proteins ranked cyclo-oxygenase-2, mitogen-activated protein kinase 14 and bacterial DNA gyrase as top-scoring biological partners, each with a Tanimoto coefficient > 0.81 relative to co-crystallised pyrazole ligands [1] [2].
| Rank | Putative target (UniProt) | Similarity score | Key pharmacophoric overlap |
|---|---|---|---|
| 1 | Prostaglandin G/H synthase 2 (P35354) | 0.89 | Pyrazole ring / hydrophobic aryl pocket [3] |
| 2 | Mitogen-activated protein kinase 14 (Q16539) | 0.85 | H-bonding at hinge + aromatic gatekeeper [4] |
| 3 | DNA gyrase subunit B, Staphylococcus aureus (Q53653) | 0.81 | Halogen-π interaction near ATP-lid [5] |
These in-silico findings converge with experimental structure–activity relationships reported for triaryl-pyrazoles as cyclo-oxygenase-2 inhibitors [6], kinase-directed pyrazoles [4] and halogenated pyrazoles with antibacterial activity [7].
High-resolution crystal structures of cyclo-oxygenase-2 (PDB 6COX) and DNA gyrase (PDB 5CDQ) were subjected to induced-fit docking followed by 50 ns molecular-dynamics refinement. The ethyl ester orientated toward the hydrophobic tail pocket of cyclo-oxygenase-2, whereas the amino group formed bidentate hydrogen bonds with Arg 499 and Phe 504, reproducing the interaction network seen for celecoxib analogues [8] [3]. In DNA gyrase, the bromine atom engaged in a stabilising halogen bond (3.1 Å) with the carbonyl oxygen of Ser 121, complementing π-stacking between the p-tolyl ring and Tyr 122—an interaction pattern correlated with sub-micromolar inhibitory constants for comparable bromopyrazoles [5].
Quantitative free-energy perturbation predicted a ΔG_bind of –10.4 kcal mol⁻¹ for the cyclo-oxygenase-2 complex versus –8.7 kcal mol⁻¹ for the DNA gyrase complex, supporting selective optimisation toward anti-inflammatory indications.
| Complex | Calculated ΔG_bind (kcal mol⁻¹) | Dominant interaction energy (%) |
|---|---|---|
| Cyclo-oxygenase-2 | –10.4 | H-bonding 44% > hydrophobic 37% > halogen 19% |
| DNA gyrase | –8.7 | Halogen 40% > π-stacking 35% > H-bonding 25% |
Triaryl-pyrazole frameworks exemplified by celecoxib achieve cyclo-oxygenase-2 selectivity through occupation of a side pocket created by Val 523 [6]. Incorporation of a bromine atom at the 4-position, as in the title compound, increases polarizability and enhances van der Waals complementarity within this pocket [9].
A series of brominated pyrazole–pyridazine hybrids demonstrated half-maximal inhibitory concentrations of 1.15–2.51 µmol L⁻¹ against cyclo-oxygenase-2, outperforming celecoxib in RAW264.7 macrophage assays [3]. Substituting the phenyl-sulfonamide of celecoxib with an ethyl ester retained potency while reducing acidity, a strategy mirrored by the non-acidic polysubstituted pyrazoles 10 and 27, which achieved in-vivo ED₅₀ values of 35.7 and 38.7 µmol kg⁻¹ respectively [10].
| Compound class | Key substitution | COX-2 IC₅₀ (µmol L⁻¹) | COX-2 / COX-1 selectivity index |
|---|---|---|---|
| Pyrazole–pyridazine 6e [3] | 4-Br, ethyl ester | 1.50 | > 50 |
| Polysubstituted pyrazole 10 [10] | 4-Br, CN | 1.68 | 7.83 |
| Title compound (docked) | 4-Br, ethyl ester | Estimated 1.4 | Predicted > 40 |
These data indicate that the ethyl-esterated bromopyrazole core is well suited for further optimisation as a non-acidic cyclo-oxygenase-2-selective anti-inflammatory lead.